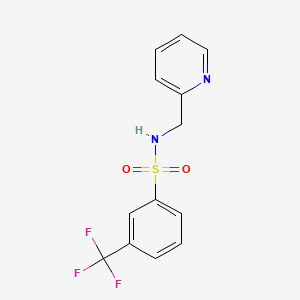

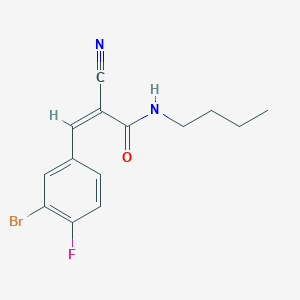

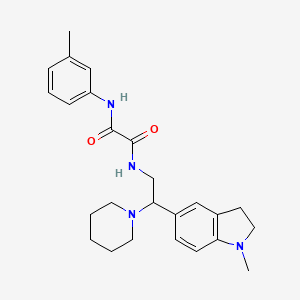

N-(3-chlorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Reactivity and Synthesis Methods

Rearrangement and Synthesis Techniques : Research indicates that compounds similar to N-(3-chlorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide can undergo rearrangement and synthesis through specific reactions, providing insight into their chemical properties and potential for creating derivatives with various biological activities. For instance, the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones via an isocyanate carboxamide intermediate reveals a pathway to synthesize quinazolinediones, which are key intermediates for biologically active compounds (Azizian et al., 2000).

Iridium Catalyzed C-H Amidation/Cyclization : The use of cesium carboxylate-promoted iridium catalyzed C-H amidation/cyclization with 2,2,2-trichloroethoxycarbonyl azide to produce functionalized quinazoline-2,4(1H,3H)-diones demonstrates a method for generating quinazoline derivatives. This process is significant for creating building blocks for medicinally important compounds by forming new C-N bonds (Zhang et al., 2016).

Potential Therapeutic Applications

Anticancer Activity : Derivatives of quinazoline have been reported to exhibit selective anticancer activity. The chemical reactivity of specific quinazoline derivatives towards electrophilic and nucleophilic reagents, resulting in compounds with good selective anticancer activity, highlights the therapeutic potential of these compounds (Abdel-Rahman, 2006).

Inhibition of Enzymes Related to Disease States : Some quinazoline derivatives have been synthesized as potential inhibitors of enzymes like thymidylate synthase, indicating their potential as antitumor and/or antibacterial agents. This research suggests that modifying the quinazoline structure can lead to compounds with significant bioactivity, underscoring the importance of structural variations in medicinal chemistry (Gangjee et al., 1996).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of N-(3-chlorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide It’s worth noting that indole derivatives, which share a similar structure with the compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The exact mode of action of N-(3-chlorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide It’s suggested that the compound might influence lipid homeostasis and transfer, similar to other compounds with similar structures . It’s also suggested that the compound might inhibit Oxysterol-Binding Protein (OSBP), which has fungicidal activity .

Biochemical Pathways

The biochemical pathways affected by N-(3-chlorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide It’s suggested that the compound might affect the hif-1 signaling pathway . This pathway plays a crucial role in cellular responses to hypoxia, and its inhibition could lead to the prevention of the onset of inflammatory responses .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chlorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the condensation of 3-chlorobenzoyl chloride with 3-pentanone to form 3-chloro-4-pentanone. This intermediate is then reacted with thiourea to form 3-chloro-4-pentanoylthiourea. The resulting compound is then cyclized with 2-aminobenzoic acid to form the desired product.", "Starting Materials": [ "3-chlorobenzoyl chloride", "3-pentanone", "thiourea", "2-aminobenzoic acid" ], "Reaction": [ "Step 1: React 3-chlorobenzoyl chloride with 3-pentanone in the presence of a base to form 3-chloro-4-pentanone.", "Step 2: React 3-chloro-4-pentanone with thiourea in the presence of a base to form 3-chloro-4-pentanoylthiourea.", "Step 3: Cyclize 3-chloro-4-pentanoylthiourea with 2-aminobenzoic acid in the presence of a base to form N-(3-chlorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |

Número CAS |

309940-30-5 |

Nombre del producto |

N-(3-chlorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

Fórmula molecular |

C20H20ClN3O2S |

Peso molecular |

401.91 |

Nombre IUPAC |

N-(3-chlorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C20H20ClN3O2S/c1-2-3-4-10-24-19(26)16-9-8-13(11-17(16)23-20(24)27)18(25)22-15-7-5-6-14(21)12-15/h5-9,11-12H,2-4,10H2,1H3,(H,22,25)(H,23,27) |

Clave InChI |

HBUNCDSNYNQZTB-UHFFFAOYSA-N |

SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl)NC1=S |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2548335.png)

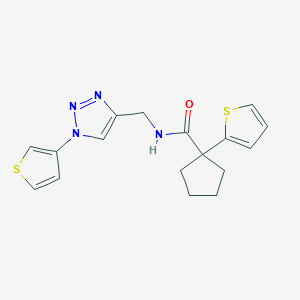

![(E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2548337.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromothiophene-2-carboxylate](/img/structure/B2548343.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2548348.png)